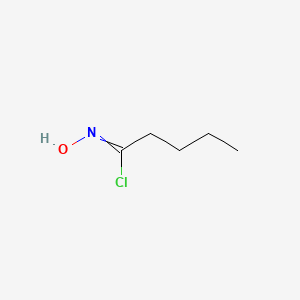![molecular formula C11H10O3 B14511892 5H-Furo[3,2-g][1]benzopyran-3(2H)-one, 6,7-dihydro- CAS No. 62662-72-0](/img/structure/B14511892.png)
5H-Furo[3,2-g][1]benzopyran-3(2H)-one, 6,7-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Furo3,2-gbenzopyran-3(2H)-one, 6,7-dihydro- is a heterocyclic compound that features a fused ring system combining furan and benzopyran moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Furo3,2-gbenzopyran-3(2H)-one, 6,7-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with furan derivatives in the presence of a base, followed by cyclization to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production, including the use of continuous flow reactors and more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, often involving halogenation or alkylation agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
5H-Furo3,2-g
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential cytotoxic activities against cancer cell lines.
Mécanisme D'action
The mechanism of action of 5H-Furo3,2-gbenzopyran-3(2H)-one, 6,7-dihydro- involves its interaction with specific molecular targets. For example, as a potential SERM, it may bind to estrogen receptors and modulate their activity, thereby influencing the expression of estrogen-responsive genes . The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aroyl-3-aryl-5H-furo[3,2-g]chromene derivatives: These compounds share a similar furochromene core and have been studied for their cytotoxic activities.
6,7-Dihydro-4(5H)-benzofuranone: Another compound with a fused ring system, used in the synthesis of various heterocyclic compounds.
Uniqueness
5H-Furo3,2-gbenzopyran-3(2H)-one, 6,7-dihydro- is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its potential as a SERM and its cytotoxic activities make it a compound of significant interest in medicinal chemistry.
Propriétés
Numéro CAS |
62662-72-0 |
|---|---|
Formule moléculaire |
C11H10O3 |
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
6,7-dihydro-5H-furo[3,2-g]chromen-3-one |
InChI |
InChI=1S/C11H10O3/c12-9-6-14-11-5-10-7(4-8(9)11)2-1-3-13-10/h4-5H,1-3,6H2 |
Clé InChI |
XAOCKGYTEVRQRQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC3=C(C=C2OC1)OCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9H-[1,2]Oxazolo[3,2-B]quinazolin-9-one](/img/structure/B14511815.png)
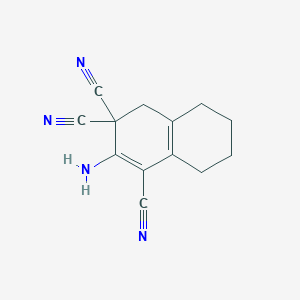
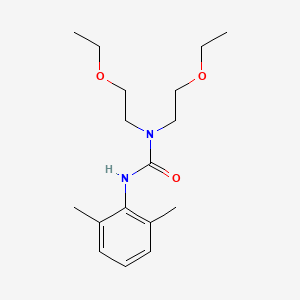
![[(Benzo[g]quinazolin-5-yl)sulfanyl]acetic acid](/img/structure/B14511843.png)
![Isoxazole, 5-[(methylthio)methyl]-3-phenyl-](/img/structure/B14511846.png)
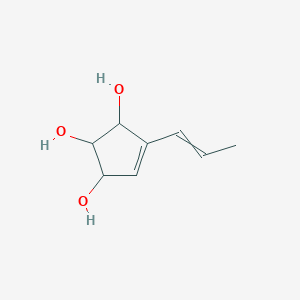
![Hydroxy[(2-methyloxolan-2-yl)peroxy]acetaldehyde](/img/structure/B14511854.png)
![Silane, trimethyl[[1-(2-thienyl)ethenyl]oxy]-](/img/structure/B14511862.png)
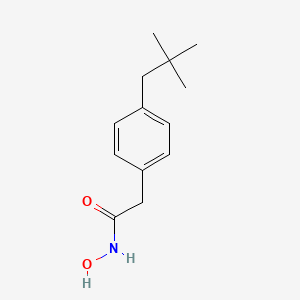

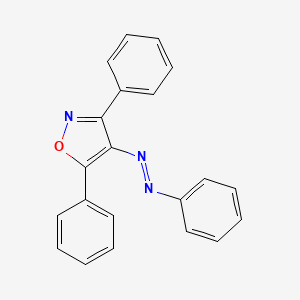

![1,3-Cyclohexanedione, 2-[1-(hydroxymethyl)-2-nitroethyl]-5,5-dimethyl-](/img/structure/B14511887.png)
